![molecular formula C9H17F2N3O B2813919 1-[2-(4,4-Difluoropiperidin-1-yl)ethyl]-3-methylurea CAS No. 1823323-34-7](/img/structure/B2813919.png)

1-[2-(4,4-Difluoropiperidin-1-yl)ethyl]-3-methylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

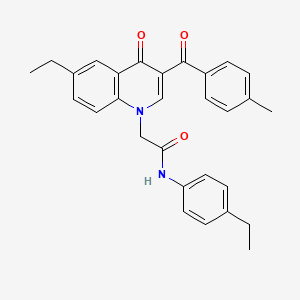

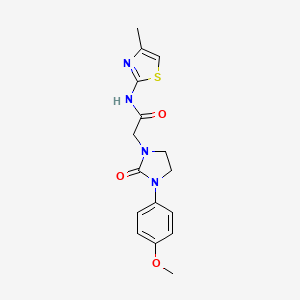

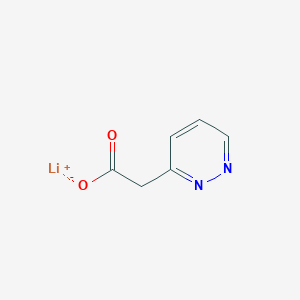

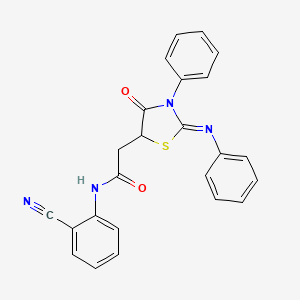

The compound appears to contain a difluoropiperidine group, which is a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms) with two fluorine atoms attached . It also contains a urea group (a functional group with the structure -NH-(C=O)-NH2) that is substituted with a methyl group .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a piperidine ring, a urea group, and a methyl group . The difluoropiperidine group would likely impart some degree of polarity to the molecule .Chemical Reactions Analysis

Again, while specific reactions involving “1-[2-(4,4-Difluoropiperidin-1-yl)ethyl]-3-methylurea” are not available, compounds with similar structures often undergo reactions at the amine or urea groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the difluoropiperidine and urea groups .Applications De Recherche Scientifique

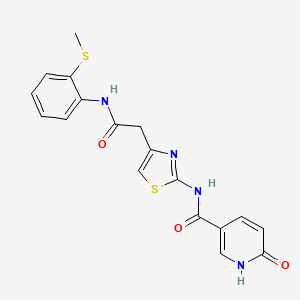

Preparation and Polymerization

Research by Miyamoto et al. (1995) explored the polymerization of cyclic pseudoureas, including structures related to 1-[2-(4,4-Difluoropiperidin-1-yl)ethyl]-3-methylurea. The study highlighted the preparation of cyclic pseudoureas and their polymerization into pendant-type and main-chain-type polyureas, demonstrating the compound's utility in developing novel polymeric materials with specific structural properties (Miyamoto, M., Shimakura, M., Shimoda, S., & Hasegawa, K., 1995).

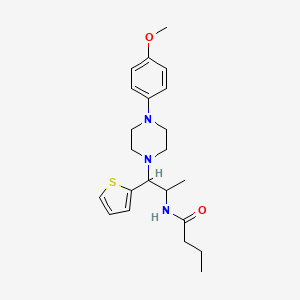

Synthetic Routes to Fluorinated Piperidines

Surmont et al. (2010) investigated synthetic strategies for creating 4-substituted 3,3-difluoropiperidines, closely related to the compound . This work is crucial for the development of novel fluorinated compounds for medicinal chemistry, showcasing the compound's relevance in synthesizing fluorinated gamma-amino acids and other derivatives with potential pharmaceutical applications (Surmont, R., Verniest, G., Thuring, J., Macdonald, G., Deroose, F., & De Kimpe, N., 2010).

Catalysis and Organic Synthesis

A study by Zhu et al. (2003) described a phosphine-catalyzed [4+2] annulation process to synthesize highly functionalized tetrahydropyridines, indicating the compound's potential role in facilitating complex organic reactions and generating valuable synthetic intermediates for pharmaceuticals (Zhu, X.-F., Lan, J., & Kwon, O., 2003).

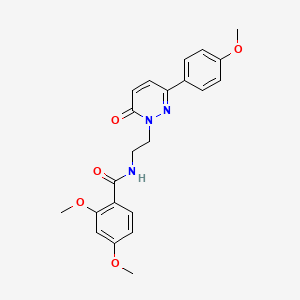

Genotoxicity Research

Research on related compounds, such as 1-ethyl-1-nitrosourea, provides insights into the genotoxic effects of ethylating agents. Shibuya and Morimoto (1993) reviewed the mutagenicity of 1-ethyl-1-nitrosourea across various test systems, highlighting the importance of understanding the biological interactions and potential mutagenic risks associated with similar compounds (Shibuya, T., & Morimoto, K., 1993).

Novel Synthetic Approaches

Giacoboni et al. (2016) developed a novel methodology for synthesizing 3,3-difluoropiperidines, which are structurally similar to the compound of interest. This research demonstrates the compound's application in creating new inhibitors, specifically targeting phosphodiesterase 2A (PDE2A), and highlights its potential in medicinal chemistry and drug development (Giacoboni, J., Clausen, R., & Marigo, M., 2016).

Propriétés

IUPAC Name |

1-[2-(4,4-difluoropiperidin-1-yl)ethyl]-3-methylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17F2N3O/c1-12-8(15)13-4-7-14-5-2-9(10,11)3-6-14/h2-7H2,1H3,(H2,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTHUGBUPKPXGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NCCN1CCC(CC1)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(4,4-Difluoropiperidin-1-yl)ethyl]-3-methylurea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,4R,5R)-5-Hydroxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2813838.png)

![3-(4-Cyanophenyl)-2-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B2813841.png)

![4-Methoxypyrazolo[1,5-a]pyridine](/img/structure/B2813843.png)

![2-[(2,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B2813853.png)